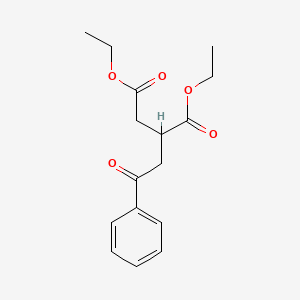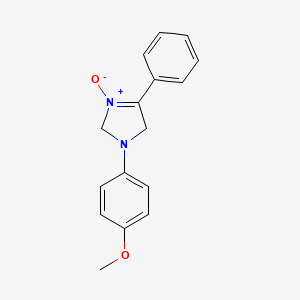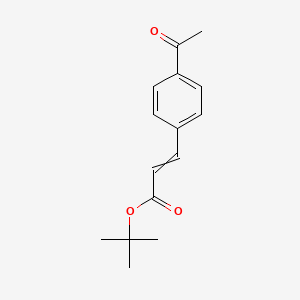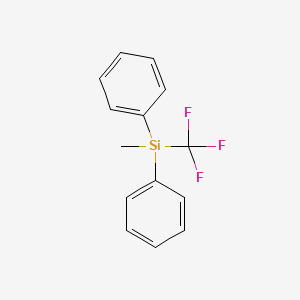
5-(4-Methylphenyl)pent-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)pent-3-enenitrile is an organic compound with the molecular formula C12H13N. It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a pent-3-ene chain, which is further substituted with a 4-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)pent-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with pent-3-enenitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors can also improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)pent-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
5-(4-Methylphenyl)pent-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)pent-3-enenitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, nitriles can be metabolized by nitrilase enzymes, leading to the formation of amides or carboxylic acids. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Pentenenitrile: A simpler nitrile with a similar pent-3-ene chain but lacking the phenyl substitution.
4-Methylbenzonitrile: Contains the same 4-methylphenyl group but lacks the pent-3-ene chain.
Benzyl cyanide: Features a phenyl group attached to a nitrile group via a methylene bridge.
Uniqueness
5-(4-Methylphenyl)pent-3-enenitrile is unique due to the combination of a pent-3-ene chain and a 4-methylphenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
184697-15-2 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-(4-methylphenyl)pent-3-enenitrile |
InChI |
InChI=1S/C12H13N/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h2-3,6-9H,4-5H2,1H3 |
InChI Key |
QOWWBYKGKBUDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC=CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)

![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)

![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)

![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)

